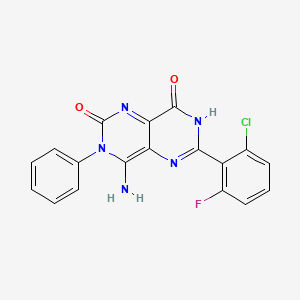

6-(6-Chloro-2-fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

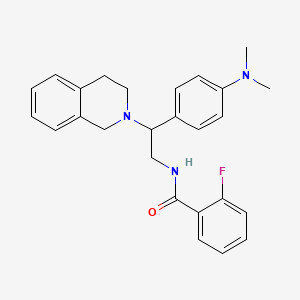

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the diazaquinazoline ring and the phenyl ring would contribute to the compound’s rigidity and planarity. The halogen substituents could also influence the compound’s reactivity and physical properties .Scientific Research Applications

Alternating Copolymers and Reagent Applications

Alternating Copolymers via Diels-Alder and Ene Reactions : Research on derivatives similar to the specified compound, such as 4-Phenyl-1,2,4-triazoline-3,5-dione, has shown significant reactivity in Diels-Alder reactions, which are crucial for the synthesis of alternating copolymers. These reactions are highly rapid and efficient, making these derivatives valuable for developing new polymeric materials with potential applications in various fields, including materials science and engineering (Mallakpour & Butler, 1985).

Cookson-Type Reagent for Derivatization : The development of sensitive and stable Cookson-type reagents, such as 4-substituted 1,2,4-triazoline-3,5-dione derivatives, for the derivatization of conjugated dienes for high-performance liquid chromatography with fluorescence detection showcases the potential for analytical applications. These derivatives provide a means for sensitive detection and quantification of complex organic molecules, which is critical for analytical chemistry and environmental monitoring (Shimada & Mizuguchi, 1992).

Organic Synthesis and Material Properties

Oxidation Reagents : Derivatives like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been used as effective oxidizing agents for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This highlights their role in facilitating various organic transformations, crucial for synthetic organic chemistry and drug development (Zolfigol et al., 2006).

Selective and Dual Responsive Test Paper Sensor : The synthesis of highly selective sensors for detecting metal ions in neutral water environments demonstrates the application of triazoline dione derivatives in environmental monitoring and public health. Such sensors could significantly impact the development of rapid and efficient detection methods for hazardous substances (Das et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-amino-6-(2-chloro-6-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN5O2/c19-10-7-4-8-11(20)12(10)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)9-5-2-1-3-6-9/h1-8H,21H2,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXDGVNTGMUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=CC=C4Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(6-Chloro-2-fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)

![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)